Product packaging for 1-Tosyl-3-vinyl-1H-indole(Cat. No.:)

1-Tosyl-3-vinyl-1H-indole

Cat. No.: B14129504
M. Wt: 297.4 g/mol
InChI Key: BVOYNRMPSBRSRR-UHFFFAOYSA-N
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Description

1-Tosyl-3-vinyl-1H-indole (CAS 65037-62-9) is a versatile indole derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular formula is C 17 H 15 NO 2 S, and it has a molecular weight of 297.37 g/mol . The compound features a vinyl group at the 3-position of the indole ring and a toluenesulfonyl (tosyl) group protecting the indole nitrogen. This structure makes it a valuable building block, particularly in transition-metal-catalyzed reactions. The vinyl group can serve as a reactive handle for further functionalization through cross-coupling or cycloaddition reactions, enabling the construction of more complex molecular architectures . This reagent is primarily used in research laboratories as a key synthetic intermediate. Its applications include serving as a precursor in the development of novel bis-indole alkaloids and other pharmacologically relevant scaffolds . Furthermore, tosyl-protected vinyl indoles are valuable substrates in Palladium-catalyzed Tsuji–Trost-type reactions, which are powerful methods for forming carbon-oxygen and carbon-sulfur bonds . Researchers utilize this compound to explore new synthetic pathways and to create diverse compound libraries for biological screening. This compound is for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2S B14129504 1-Tosyl-3-vinyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

3-ethenyl-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C17H15NO2S/c1-3-14-12-18(17-7-5-4-6-16(14)17)21(19,20)15-10-8-13(2)9-11-15/h3-12H,1H2,2H3

InChI Key

BVOYNRMPSBRSRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C

Origin of Product

United States

Synthetic Methodologies for 1 Tosyl 3 Vinyl 1h Indole and Its Derivatives

Direct Synthetic Routes to 1-Tosyl-3-vinyl-1H-indole

The direct construction of the this compound framework often involves a two-stage process: the formation of the vinyl group at the C3 position of a pre-formed indole (B1671886) and the protection of the indole nitrogen with a tosyl group.

Wittig Reactions in 3-Vinylindole Construction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, making it highly suitable for the introduction of a vinyl group at the C3 position of an indole ring. cdnsciencepub.commasterorganicchemistry.com This classic olefination reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com In the context of 3-vinylindole synthesis, this typically involves the reaction of indole-3-carboxaldehyde (B46971) with a suitable phosphonium (B103445) ylide. cdnsciencepub.comcore.ac.uk

A common approach involves the Wittig condensation of indole-1-(p-toluenesulfonyl)-3-methyltriphenylphosphonium iodide with various aldehydes to yield 3-(2-aryl)vinylindole derivatives. cdnsciencepub.comcdnsciencepub.com This method provides good yields of the desired products. cdnsciencepub.com The synthesis of the required phosphonium salt can be achieved in a few steps from readily available starting materials like gramine. cdnsciencepub.com An alternative, though sometimes lower-yielding, approach is the reaction of indole-3-aldehyde with benzyltriphenylphosphonium (B107652) bromide. cdnsciencepub.com

It is important to note that the reaction conditions, such as the choice of base and solvent, can significantly influence the efficiency and outcome of the Wittig reaction.

N-Tosyl Protection Strategies for Indole Synthesis

The protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group is a common strategy in indole chemistry. thieme-connect.de The tosyl group is robust and can withstand a variety of reaction conditions, yet it can be removed when necessary. thieme-connect.deresearchgate.net It also serves to increase the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation or other modifications. thieme-connect.de

The tosylation of indole is typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.govnih.gov Common bases used for this purpose include sodium hydride (NaH), triethylamine (B128534) (Et3N), and potassium carbonate (K2CO3). nih.govnih.gov The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov For instance, 1-tosyl-1H-indole-3-carbaldehyde can be synthesized in excellent yield by treating indole-3-carbaldehyde with p-toluenesulfonyl chloride and triethylamine. nih.gov

The tosyl group's electron-withdrawing nature can influence the reactivity of the indole ring, a factor that must be considered in multi-step syntheses. core.ac.uk While the tosyl group is generally stable, methods for its removal are available, such as treatment with strong bases like sodium hydroxide (B78521) or sodium methoxide, or milder reagents like cesium carbonate in a mixed solvent system. thieme-connect.deresearchgate.net

One-Pot and Multicomponent Approaches for Substituted N-Tosyl Indoles

One-Pot, Two-Step Procedures for N-Tosyl Indole Synthesis

Researchers have developed operationally simple, one-pot, two-step procedures for synthesizing 1,2-disubstituted-3-tosylindoles from N-(o-tolyl)benzamides. nih.gov This transition-metal-free method involves the nucleophilic substitution of a bromide intermediate with a tosyl-containing nucleophile, followed by cyclization to the indole ring upon treatment with a suitable base. nih.gov This approach provides access to a variety of substituted indoles in good yields from readily available starting materials. nih.gov

Another example is the one-pot synthesis of 2,4-disubstituted indoles from N-tosyl-2,3-dichloroaniline. acs.org This palladium-catalyzed sequential process involves a Sonogashira coupling followed by a cyclization and a subsequent Suzuki-Miyaura coupling to introduce substituents at the 2 and 4 positions of the indole core. acs.org The use of a specific palladium-dihydroxyterphenylphosphine catalyst was found to be crucial for the success of this transformation. acs.org

Sequential and Domino Reactions Involving N-Tosyl-3-vinyl-1H-indoles

N-Tosyl-3-vinyl-1H-indoles are valuable substrates for sequential and domino reactions, allowing for the rapid construction of complex molecular architectures. Domino reactions, where a series of transformations occur in a single pot without the need for intermediate isolation, are particularly efficient. acs.org

For example, this compound can participate in domino reactions that lead to the formation of polycyclic indole scaffolds. scispace.com These reactions often involve cycloadditions, such as the Diels-Alder reaction, followed by further transformations. acs.org The tosyl group on the indole nitrogen can play a significant role in controlling the stereochemical outcome of these reactions. acs.org

Rhodium-catalyzed annulations of N-vinyl indole derivatives with N-tosyl-1,2,3-triazoles provide a direct route to indoles containing a N-dihydropyrrole moiety. researchgate.net This reaction can be performed in a one-pot manner to yield C3-functionalized indoles after a reduction step. researchgate.net

Formation of Related N-Tosyl Indole Scaffolds with Vinyl Moieties

The synthetic methodologies described can be extended to create a variety of N-tosyl indole scaffolds that incorporate vinyl or vinyl-like functionalities. These structures are of interest due to their potential as precursors for a range of heterocyclic compounds.

The synthesis of N-vinyl indoles can be achieved through a gold and silver co-catalyzed double hydroamination of o-alkynylanilines with terminal alkynes. Silver catalysts alone have also been shown to be effective in producing N-vinyl indole products.

Furthermore, intramolecular hydroaminomethylation of N-protected-2-vinyl anilines offers a novel route to 3-substituted indoles. mdpi.com The nature of the N-protecting group, including the tosyl group, influences the chemoselectivity of this reaction, leading to either 3-methylindoles or 3-methylindoline-2-ols. mdpi.com

The table below summarizes some of the key synthetic approaches discussed:

Synthetic Approach Starting Materials Key Reagents/Catalysts Product Type Reference(s)
Wittig ReactionIndole-1-(p-toluenesulfonyl)-3-methyltriphenylphosphonium iodide, AldehydesBase3-(2-Aryl)vinylindoles cdnsciencepub.com, cdnsciencepub.com
N-Tosyl ProtectionIndole, p-Toluenesulfonyl chlorideBase (e.g., NaH, Et3N)N-Tosylindole nih.gov, nih.gov
One-Pot Modified Madelung SynthesisN-(o-tolyl)benzamidesBase1,2-Disubstituted-3-tosylindoles nih.gov
One-Pot Sequential Coupling/CyclizationN-Tosyl-2,3-dichloroaniline, Alkyne, Boronic acidPalladium-dihydroxyterphenylphosphine catalyst2,4-Disubstituted indoles acs.org
Rhodium-Catalyzed AnnulationN-Vinyl indole, N-Tosyl-1,2,3-triazoleRhodium(II) catalystIndoles with N-dihydropyrrole researchgate.net
Silver-Catalyzed Hydroaminationo-Alkynylanilines, Terminal alkynesSilver catalystN-Vinyl indoles

Synthesis of Halogenated N-Tosyl Indole Intermediates

Halogenated indoles are valuable precursors for a wide array of chemical transformations, including metal-catalyzed cross-coupling reactions and reactions with nucleophiles. mdpi.com The synthesis of halogenated N-tosyl indole intermediates provides a versatile platform for introducing further molecular diversity.

A direct approach involves the halogenation of 2-trifluoromethylindole to yield 3-chloro-, 3-bromo-, and 3-iodo-2-(trifluoromethyl)-1H-indole. mdpi.com These halogenated indoles can then be N-functionalized. The installation of a tosyl group onto the indole nitrogen is typically achieved through a base-catalyzed reaction with tosyl chloride (TsCl). mdpi.com

The general procedure involves treating the 3-halogenated 2-(trifluoromethyl)-1H-indole with a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of tosyl chloride. mdpi.com This method has proven effective for preparing N-tosyl derivatives in high yields. mdpi.com For instance, the reaction of 3-iodo-2-(trifluoromethyl)-1H-indole with NaH and TsCl afforded 3-iodo-1-tosyl-2-(trifluoromethyl)-1H-indole as white crystals with an 86% yield. mdpi.com Similarly, the parent 1-tosyl-2-(trifluoromethyl)-1H-indole was synthesized from 2-(trifluoromethyl)-1H-indole in 96% yield. mdpi.com

These halogenated N-tosyl indoles serve as important intermediates. Their high reactivity and the presence of the trifluoromethyl group make them synthetically useful building blocks for more complex molecules. mdpi.com

Table 2: Synthesis of Halogenated N-Tosyl Indole Derivatives This table is interactive. You can sort and filter the data.

Compound Starting Material Yield (%) Melting Point (°C)
1-Tosyl-2-(trifluoromethyl)-1H-indole (7a) 2-(Trifluoromethyl)-1H-indole 96 Clear oil

| 3-Iodo-1-tosyl-2-(trifluoromethyl)-1H-indole (7d) | 3-Iodo-2-(trifluoromethyl)-1H-indole | 86 | 97–98 |

Data sourced from Molecules (MDPI). mdpi.com


Pericyclic Reactions and Cycloadditions of 1 Tosyl 3 Vinyl 1h Indole

Diels-Alder Cycloadditions with 1-Tosyl-3-vinyl-1H-indole

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, has been effectively applied to this compound. wikipedia.orgnih.govuc.pt The electron-donating nature of the indole (B1671886) ring, modulated by the N-tosyl group, allows it to function as a competent diene in [4+2] cycloadditions. unimi.it

Intermolecular Diels-Alder Reactions with Various Dienophiles

This compound undergoes intermolecular Diels-Alder reactions with a variety of dienophiles. These reactions typically proceed under thermal conditions, without the necessity for Lewis acid catalysis, to yield tetrahydrocarbazole derivatives. core.ac.uk The reactivity of the vinylindole as a diene is influenced by the nature of the dienophile. For instance, reactions with electron-deficient dienophiles like N-phenylmaleimide (NPM) proceed efficiently. core.ac.uk The use of highly reactive dienophiles, such as 1,4-naphthoquinone, can lead to high yields of the corresponding cycloadducts, which may subsequently undergo oxidation to form aromatic carbazole (B46965) systems. core.ac.uk

The scope of dienophiles extends to both cyclic and acyclic systems. Acyl-substituted indoles, such as N,N-diethyl-1-tosyl-3-indoleglyoxylamide, have also been employed as dienophiles in reactions with dienes like isoprene (B109036) and 1-(N-acetyl-N-propylamino)-1,3-butadiene, demonstrating the versatility of the indole scaffold in Diels-Alder chemistry. mdpi.com High-pressure conditions have been shown to enhance the efficiency of these reactions, leading to higher yields and shorter reaction times compared to thermal methods. mdpi.com

Diastereoselectivity in Diels-Alder Cycloadditions Involving 1-Tosyl-3-vinyl-1H-indoles

A significant feature of the Diels-Alder reactions of this compound is the high degree of diastereoselectivity observed. ncl.ac.uk The cycloaddition with dienophiles such as N-phenylmaleimide typically proceeds via an endo-selective pathway, resulting in the formation of a single diastereomer. core.ac.ukncl.ac.uk This stereochemical outcome is a consequence of the secondary orbital interactions between the diene and the dienophile in the transition state, a well-established principle in Diels-Alder chemistry. The resulting cycloadducts possess multiple new stereocenters, the configurations of which are controlled by the stereoselectivity of the cycloaddition. ncl.ac.uk

Research has shown that the initial cycloadducts from these reactions can be isolated in good yields as single diastereomers. ncl.ac.uk This high level of stereocontrol is crucial for the synthesis of complex, biologically active molecules where specific stereochemistry is often a prerequisite for activity. ncl.ac.uk

Reactivity and In Situ Transformations of Diels-Alder Cycloadducts

The cycloadducts derived from the Diels-Alder reactions of this compound are themselves versatile intermediates for further synthetic transformations. The newly formed double bond in the tetrahydrocarbazole ring is reactive towards electrophiles and can participate in subsequent reactions. ncl.ac.uk This reactivity has been exploited in one-pot, multi-component domino and sequential processes. core.ac.uk

For example, the Diels-Alder adducts can undergo subsequent ene reactions. ncl.ac.uk An intermolecular ene reaction can be used to further functionalize the cycloadduct, while an intramolecular carbonyl-ene reaction can lead to the formation of more complex polycyclic systems. ncl.ac.uk Another transformation involves the bromination of the reactive alkene followed by in situ trapping with nucleophilic amines, providing a route to amine-functionalized tetrahydropyrrolo[3,4-a]carbazoles. ncl.ac.uk These subsequent transformations often proceed with high diastereocontrol, allowing for the creation of architecturally complex molecules with multiple stereocenters in a controlled manner. core.ac.uk

Cyclopropanation Reactions of this compound

Cyclopropanation reactions offer a powerful method for introducing a three-membered ring into a molecule, a structural motif present in numerous biologically active compounds. wiley-vch.de this compound has proven to be a suitable substrate for catalytic asymmetric cyclopropanation. nih.gov

Catalytic Asymmetric Cyclopropanation with Diazoacetates

Substituted 1-tosyl-3-vinylindoles undergo catalytic asymmetric cyclopropanation with diazoacetates, such as ethyl- and tert-butyldiazoacetate. nih.gov This reaction is typically catalyzed by chiral rhodium(II) or copper(I) complexes. nih.govresearchgate.net The reaction proceeds to afford N-protected trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters in good yields. nih.gov The use of chiral catalysts allows for the enantioselective synthesis of these cyclopropane (B1198618) derivatives. researchgate.net

The resulting cycloadducts are valuable intermediates for the synthesis of conformationally restricted analogues of biologically important molecules like homotryptamines. nih.gov For instance, the cyclopropanation adducts have been utilized in the synthesis of BMS-505130, a conformationally restricted homotryptamine-like analogue. nih.gov

Enantioselectivity and Diastereoselectivity in Cyclopropanation Processes

The catalytic asymmetric cyclopropanation of 1-tosyl-3-vinylindoles with diazoacetates exhibits high levels of both enantioselectivity and diastereoselectivity. nih.gov The reaction predominantly yields the trans-cyclopropane isomer. nih.gov The enantiomeric excess (ee) of the major enantiomer is often high, typically in the range of 81-88% ee. nih.gov

The choice of chiral ligand on the metal catalyst is crucial in determining the stereochemical outcome of the reaction. researchgate.net Chiral bis-oxazoline ligated copper(I) and dirhodium(II) carboxamidates are effective catalysts for these transformations. researchgate.net The stereoselectivity can be influenced by factors such as the structure of the alkene, the nature of the diazo compound, and the specific catalyst employed. researchgate.net The ability to control both the relative (trans) and absolute stereochemistry makes this a powerful tool for the synthesis of enantioenriched cyclopropyl-containing indole derivatives. nih.gov

Transition Metal Catalyzed Transformations Involving 1 Tosyl 3 Vinyl 1h Indole

Cross-Coupling Reactions of 1-Tosyl-3-vinyl-1H-indole Derivatives

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For derivatives of this compound, these reactions primarily target the vinyl group or positions on the indole (B1671886) nucleus that can be activated for coupling.

Palladium catalysis holds a central role in the synthesis and functionalization of indole derivatives. researchgate.net The N-tosyl group in this compound serves as a robust protecting group that can influence the regioselectivity of certain reactions. Palladium-catalyzed methods are widely employed due to their tolerance of various functional groups and their efficiency in constructing complex molecules under relatively mild conditions. researchgate.netunimi.it These reactions can be used to build indole libraries for screening bioactive derivatives. researchgate.net For instance, palladium-catalyzed annulation of o-haloanilines with alkynes is a common strategy for synthesizing 2,3-substituted indoles. nih.gov Furthermore, intramolecular palladium-catalyzed reactions of indole derivatives bearing alkenyl groups can lead to the formation of carbocyclic and heterocyclic fused systems, such as carbazoles and β-carbolinones. unimi.itbeilstein-journals.org

The tosyl group is not only a protecting group but can also act as a leaving group in cross-coupling reactions, particularly when attached to an aryl or vinyl carbon. This expands the scope of possible transformations beyond the use of traditional halide leaving groups.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide (or triflate) with an alkene. organic-chemistry.org The vinyl group of this compound can participate as the alkene component in Heck reactions. For example, coupling with aryl halides would yield 3-(diaryl-substituted-vinyl)-1H-indoles. The reaction typically proceeds with outstanding trans-selectivity. organic-chemistry.org The development of phosphine-free catalysts and the use of ionic liquids have broadened the applicability of the Heck reaction. organic-chemistry.orgnih.gov

Sonogashira Reaction : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org A key application involves the coupling of o-haloanilines with terminal alkynes, followed by cyclization to form the indole ring. nih.govresearchgate.net In a closely related transformation, 2-allyl-3-iodo-1-tosyl-1H-indoles react with terminal alkynes in a one-pot, Pd/Cu-cocatalyzed process to form polysubstituted carbazoles. acs.org This proceeds through a sequence of C-C coupling, isomerization, and cyclization. acs.org

Suzuki Reaction : The Suzuki reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. rsc.org This method is highly effective for creating carbon-carbon bonds. Aryl tosylates can be successfully coupled with arylboronic acids using specialized indolyl phosphine-palladium catalysts. acs.org The reaction's scope has been extended to various boron nucleophiles, including trifluoroborate salts and boronate esters. acs.org Vinyl triflates are also effective coupling partners in Suzuki reactions, enabling the synthesis of complex vinyl-substituted aromatic and heterocyclic systems. nih.govacs.org For example, 4-(2-azidophenyl)-1-tosyl-1,2,3,6-tetrahydropyridine has been synthesized via a Suzuki coupling between a vinyl triflate and an azidoarylboronic acid pinacolate ester. acs.org

Table 1: Overview of Cross-Coupling Reactions Relevant to N-Tosyl Indole Derivatives
ReactionCoupling PartnersCatalyst System (Typical)Key FeatureReference
HeckAlkene + Aryl/Vinyl Halide or TriflatePalladium ComplexForms C-C bond with trans selectivity. organic-chemistry.org
SonogashiraTerminal Alkyne + Aryl/Vinyl HalidePd Catalyst + Cu Co-catalystEfficient synthesis of enynes and substituted indoles. wikipedia.orgorganic-chemistry.org
SuzukiOrganoboron Compound + Aryl/Vinyl Halide or TosylatePalladium ComplexTolerates a wide range of functional groups. rsc.orgacs.org

The vinyl group in this compound, upon activation, can participate in allylic cross-coupling reactions. A prominent example is the Tsuji-Trost reaction, which involves the palladium-catalyzed nucleophilic substitution of an allylic substrate. In this process, a palladium(0) complex coordinates to the double bond of the allylic system, leading to the formation of a π-allyl palladium intermediate and the departure of a leaving group. This intermediate is electrophilic and can be attacked by a wide range of nucleophiles.

While the vinyl group itself does not have a leaving group, related substrates such as (1-substituted-indol-3-yl)methyl acetates can serve as precursors to π-allyl palladium intermediates for Tsuji-Trost type reactions. nih.gov A related methodology involves the palladium-catalyzed cross-coupling of homoallylic tosylates with boronic acids. ucmerced.edu This reaction proceeds through an alkene-mediated, stereoinvertive oxidative addition of the alkyl tosylate, followed by β-hydride elimination and migratory insertion to form a π-allyl intermediate, which then undergoes cross-coupling. ucmerced.edu

Utility of Tosylates in Various Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Directed C-H Functionalization Strategies with N-Tosyl Indoles

Direct C-H functionalization is a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials like halides or triflates. unimi.it The N-tosyl group plays a significant electronic role and can be part of a directing group strategy to achieve high regioselectivity.

Palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between a C-H bond of the indole and an arylating agent. The regioselectivity of these reactions is often controlled by a directing group. While the N-tosyl group itself is not a strong directing group, it influences the electronic properties of the indole ring. For highly regioselective transformations, a directing group is typically installed at another position on the indole.

For instance, a formyl or acetyl group at the C3-position of an N-tosyl indole can direct palladium-catalyzed C-H arylation to the C4-position of the indole ring. nih.govsci-hub.se This involves the formation of a six-membered palladacycle intermediate. sci-hub.senih.gov This strategy has been successfully used for the C4-arylation of N-tosyl-3-formylindoles with aryl iodides, using glycine (B1666218) as an inexpensive transient directing group. sci-hub.se

The ability to selectively functionalize specific C-H bonds on the indole nucleus is crucial for synthetic applications. The N-tosyl group is instrumental in achieving such selectivity.

Functionalization at the C4 Position : The C4 position of the indole ring is a common target for directed C-H functionalization. Research has shown that using a directing group at the C3 position of an N-protected indole is an effective strategy. For N-tosyl-3-formylindole, palladium-catalyzed C4-arylation with iodobenzene (B50100) has been achieved in 80% yield. sci-hub.se This transformation uses glycine as a transient directing group, which forms an imine with the C3-aldehyde, enabling the formation of a palladacycle that facilitates C-H activation exclusively at the C4 position. sci-hub.senih.gov N-protected 3-acetylindoles also afford C4-arylation products without the migration of the acetyl group that can be observed in unprotected indoles. nih.gov

Functionalization at the C2 Position : The C2 position is electronically favored for functionalization in many indole reactions. Palladium-catalyzed C-H functionalization at C2 can be achieved under various conditions. For example, palladium-catalyzed C-2 β-fluorovinylation of indoles has been developed, although under the reported conditions, N-tosyl protected indoles were found to be unreactive. rsc.org However, other methods, such as those involving decarboxylative arylation of N-alkylindole-2-carboxylic acids, lead to selective C2-arylation. nih.gov The synthesis of 2,4-disubstituted indoles can be accomplished in a one-pot process starting from N-tosyl-2,3-dichloroaniline, involving a Sonogashira coupling, indole cyclization, and a subsequent Suzuki-Miyaura coupling at the C4 position. acs.org

Table 2: Regioselective C-H Functionalization of N-Tosyl Indole Derivatives
PositionReaction TypeDirecting Group (Position)Catalyst SystemYieldReference
C4ArylationFormyl (C3)Pd(OAc)₂, Glycine80% sci-hub.se
C4ArylationAcetyl (C3)Pd(OAc)₂, AgOAc- nih.gov
C2/C4Disubstitution- (from N-Tosyl-2,3-dichloroaniline)Pd-Cy-DHTPHigh Yields acs.org

Palladium-Catalyzed C-H Arylation and Related Processes

Diverse Metal-Catalyzed Transformations

A range of transition metals, including rhodium, iron, and copper, have been effectively employed to catalyze transformations involving this compound and related derivatives. These metals facilitate unique reaction pathways, leading to the formation of novel molecular architectures.

Rhodium catalysts are particularly effective in promoting annulation and rearrangement reactions of indole derivatives. For instance, rhodium(II) catalysts can engage N-vinyl indoles in [3+2] annulation reactions with N-tosyl-1,2,3-triazoles. researchgate.netrsc.org This process, which proceeds through an aza-vinyl rhodium carbene intermediate, provides a direct route to indoles featuring a N-dihydropyrrole ring. researchgate.netrsc.org The reaction is generally efficient, affording the desired products in moderate to good yields under mild conditions. rsc.org

Furthermore, rhodium-catalyzed reactions of indoles with diazo compounds can lead to the formation of ylide intermediates, which can then undergo subsequent rearrangements or annulations. emory.edu The specific outcome of these reactions is often dependent on the substitution pattern of the indole substrate. emory.edu In the context of this compound, the vinyl group can potentially participate in these transformations, leading to more complex polycyclic structures. For example, rhodium-catalyzed formal aza-[4+3] cycloaddition reactions of 3-diazoindolin-2-imines with 1,3-dienes have been shown to produce azepinoindoles in good to excellent yields. acs.org While not directly involving this compound as a starting material, this illustrates the potential of rhodium catalysis to construct seven-membered rings fused to the indole core.

Additionally, rhodium catalysis has been utilized for the oxidative annulation of hydrazines with alkynes to synthesize 1-aminoindole (B1208307) derivatives. acs.org This methodology highlights the capability of rhodium to facilitate C-H activation and subsequent cyclization.

Iron catalysis offers a cost-effective and environmentally benign alternative for various organic transformations. A notable application is the iron-catalyzed nitrogenative dimerization of indole derivatives to form π-bisindolopyrazine structures. acs.orgacs.orgnih.gov In this reaction, tosylazide serves as a nitrogen source, and an iron complex, such as [n-Bu4N][Fe(CO)3(NO)] (TBA[Fe]), catalyzes the intermolecular dimerization of the indole units. acs.orgacs.orgnih.gov This one-step process is notable for its efficiency and good substrate scope. acs.orgcolab.ws The resulting bisindolopyrazine products exhibit interesting electronic properties, making them promising materials for optoelectronic applications. acs.orgresearchgate.net

While the direct use of this compound in this specific dimerization has not been explicitly detailed in the provided context, the reaction is applicable to a range of N-substituted indoles. acs.orgresearchgate.net The presence of the vinyl group at the C3-position could potentially influence the electronic properties and reactivity of the indole nucleus in this transformation. Iron catalysts are also known to promote other reactions, such as the synthesis of indoles from aryl vinyl azides via intramolecular amination. tandfonline.com

Table 1: Iron-Catalyzed Nitrogenative Dimerization of Indole Derivatives

Starting Material Catalyst N-Source Product Key Features

Copper catalysts are widely used in indole synthesis and functionalization due to their low cost and versatile reactivity. Copper-catalyzed reactions involving indole derivatives include N-arylation, C-H functionalization, and cyclization reactions. encyclopedia.pubresearchgate.net For instance, copper(I) iodide can catalyze the N-arylation of indoles with aryl halides. nih.gov

In the context of vinyl-substituted indoles, copper-catalyzed intramolecular oxidative amination of N-aryl and N-sulfonyl 2-vinylanilines provides a route to N-aryl and N-sulfonyl indoles, respectively. nih.gov This reaction can utilize molecular oxygen as the terminal oxidant, often with a co-catalyst like TEMPO. nih.gov The mechanism is proposed to involve the formation of an amidyl radical which then adds to the pendant alkene. nih.gov

Copper catalysts are also effective in promoting the C3-arylation of indoles using diaryliodonium salts. encyclopedia.pub The regioselectivity of this reaction can be controlled by the N-substituent on the indole ring. While N-H or N-alkyl indoles typically undergo C3-arylation, N-acetylindoles can be selectively arylated at the C2-position. encyclopedia.pub Furthermore, enantioselective C-H arylation of 2-arylindoles has been achieved using chiral copper(II)-bisoxazoline complexes. encyclopedia.pub

Table 2: Copper-Catalyzed Reactions in Indole Synthesis

Reaction Type Substrates Catalyst System Product Ref.
Intramolecular Oxidative Amination N-sulfonyl-2-vinylanilines Cu(II) salt, O2, TEMPO N-sulfonyl indoles nih.gov
C3-Arylation Indoles, Diaryliodonium salts Cu(OTf)2 C3-arylated indoles encyclopedia.pub

Dehydrogenative cyclization represents an atom-economical approach to the synthesis of indoles and other heterocyclic systems. This strategy often involves the formation of a C-N or C-C bond with the concomitant loss of hydrogen. While not always metal-catalyzed, transition metals can play a crucial role in facilitating these transformations.

For instance, the dehydrogenative photocyclization of 3-styryl indoles can lead to the formation of fused indole systems like benzo[a]carbazoles. nih.govacs.org This Mallory-type reaction proceeds via a 6π-electronic photocyclization followed by oxidation, which can occur without an external oxidant under an argon atmosphere. nih.govacs.org While this specific example is catalyst-free, it highlights a cyclization pathway relevant to vinyl-substituted indoles.

In the realm of metal-catalyzed processes, electrocatalytic dehydrogenative cyclization of 2-vinylanilides has been developed for the synthesis of indoles. organic-chemistry.org This method can be metal-free, employing an organic redox catalyst, or can be facilitated by metal catalysts. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through the generation of a nitrogen-centered radical followed by intramolecular cyclization. organic-chemistry.org

Organocatalytic and Nucleophilic Transformations of 1 Tosyl 3 Vinyl 1h Indole and Its Analogues

Michael Addition Reactions of Activated Vinyl Indole (B1671886) Systems

The vinyl group at the C3-position of the N-tosylated indole scaffold serves as a competent Michael acceptor. wikipedia.org This reactivity has been exploited in various organocatalytic systems to achieve highly stereocontrolled carbon-carbon bond formations.

A key analogue of 1-tosyl-3-vinyl-1H-indole is 3-(2-nitrovinyl)-1H-indole, often referred to as an indolylnitroalkene. The nitro group provides powerful activation for Michael additions. A highly developed application in this area is the organocatalytic asymmetric Michael addition of aliphatic aldehydes to these indolylnitroalkenes. acs.orgnih.gov This reaction provides access to tryptamine (B22526) precursors with two contiguous stereocenters. acs.orgnih.gov

Research has demonstrated that using (S)-diphenylprolinol trimethylsilyl (B98337) ether as an organocatalyst, the addition of various aliphatic aldehydes to indolylnitroalkenes proceeds smoothly. acs.orgnih.govacs.org These reactions are notable for producing the desired syn 2-alkyl-3-(1H-indol-3-yl)-4-nitrobutanal derivatives in excellent yields and with exceptional levels of stereocontrol. acs.orgnih.gov The scope of the reaction is broad, tolerating various substituents on both the indole ring (e.g., -Br, -OMe, -Me, -Cl) and the aliphatic aldehyde. acs.org For instance, reactions involving indolylnitroalkenes with bromo or methoxy (B1213986) groups on the 5-position of the indole backbone proceed to give the corresponding products in yields of 92–97% with high diastereomeric ratios and enantiomeric excesses. acs.org The synthetic utility of this method is enhanced by the fact that the resulting products can be readily transformed into optically active 2-alkyl-4-nitro-3-(1-tosyl-1H-indol-3-yl)butan-1-ol and other tryptamine derivatives through systematic transformations. nih.gov

Indolylnitroalkene (Substituent)Aldehyde (R Group)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
H (unsubstituted)Propionaldehyde9599:1>99
5-BrButyraldehyde97>99:1>99
5-OMePentanal9398:2>99
6-BrHexanal98>99:1>99
2-MePropionaldehyde9899:1>99

Data sourced from a study on the organocatalytic asymmetric Michael addition of aliphatic aldehydes to indolylnitroalkenes. acs.org

Beyond aldehydes, the activated vinyl indole system readily reacts with other carbon nucleophiles, particularly doubly stabilized carbon nucleophiles like 1,3-dicarbonyl compounds (e.g., β-ketoesters, malonates). researchgate.netfiveable.menih.gov These compounds are effective Michael donors due to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. fiveable.me

A highly enantioselective Michael addition of 1,3-dicarbonyl compounds to indolylnitroalkenes has been successfully developed. researchgate.net Using an organocatalyst such as BnCPN, this reaction yields enantiomerically enriched 3-(2-nitro-1-(1-tosyl-1H-indol-3-yl)ethyl)pentane-2,4-dione derivatives with enantiomeric excesses reaching up to 98%. researchgate.net This method provides an efficient route to C3-functionalized indole derivatives. researchgate.net The reaction mechanism and transition state have been investigated using Density Functional Theory (DFT) calculations to understand the origins of the high stereoselectivity. researchgate.net

Indolylnitroalkene1,3-Dicarbonyl NucleophileCatalystEnantiomeric Excess (ee, %)
(E)-3-(2-nitrovinyl)-1-tosyl-1H-indoleAcetylacetoneBnCPN98
(E)-3-(2-nitrovinyl)-1-tosyl-1H-indoleDibenzoylmethaneBnCPN95
(E)-3-(2-nitrovinyl)-1-tosyl-1H-indoleEthyl acetoacetateBnCPN92

Representative data for the enantioselective Michael addition of 1,3-dicarbonyl compounds. researchgate.net

Achieving high levels of stereocontrol is a central goal in modern organic synthesis, and the Michael addition to vinyl indoles is no exception. The stereochemical outcome—both diastereoselectivity and enantioselectivity—is dictated by the catalyst and reaction conditions. rsc.org

In the addition of aliphatic aldehydes to indolylnitroalkenes catalyzed by (S)-diphenylprolinol trimethylsilyl ether, a consistent preference for the syn diastereomer is observed, often with ratios exceeding 99:1. acs.orgacs.org The relative syn configuration of the resulting products has been unambiguously confirmed by X-ray crystallographic analysis. acs.org This high level of diastereocontrol, coupled with near-perfect enantioselectivity (>99% ee), is attributed to the formation of a well-organized transition state involving the catalyst, the enamine formed from the aldehyde, and the indolylnitroalkene. acs.orgacs.org

Similarly, in the addition of 1,3-dicarbonyl compounds, chiral organocatalysts like BnCPN are crucial for inducing high enantioselectivity. researchgate.net The catalyst orchestrates the spatial arrangement of the nucleophile and the electrophile in the transition state, favoring the approach from one specific face. researchgate.netrsc.org The predictability of these outcomes has been supported by DFT calculations, which help to model the transition state structure and rationalize the observed high enantiomeric excess. researchgate.net

Conjugate Addition with 1,3-Dicarbonyl Compounds and Other Nucleophiles

Nucleophilic Substitution and Elimination Processes in N-Tosyl Indole Chemistry

A prominent example is the base-promoted elimination of arenesulfinic acid from tosylated indole derivatives. researchgate.net For instance, 3-(tosylmethyl)indole can be functionalized at the α-position and subsequently treated with a base. researchgate.net This promotes the elimination of the tosyl group to form a reactive alkylideneindolenine intermediate (a vinylogous imine). researchgate.net This intermediate is then trapped in situ by a nucleophile, such as an active methylene compound, to furnish a 3-substituted indole derivative in a one-pot elimination-addition sequence. researchgate.net This strategy has been used to synthesize a variety of C3-functionalized indoles. researchgate.net

The N-tosyl group can also be removed (deprotected) under various conditions, often involving nucleophilic attack at the sulfur atom or base-mediated elimination. researchgate.net For example, cesium carbonate in a mixture of THF and methanol (B129727) is an effective reagent for N-detosylation. researchgate.net This reactivity underscores the dual role of the tosyl group: it first activates the molecule for desired transformations and can then be readily cleaved to reveal the free N-H indole, a common motif in natural products and pharmaceuticals. researchgate.netrsc.org

Click Chemistry Approaches for Functionalized Indole Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. mdpi.comacs.org This methodology has been applied to indole chemistry to create complex derivatives. colab.ws

A synthetic strategy has been developed that begins with an indole precursor bearing both a tosyl group and an alkyne functionality, such as N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole. colab.ws This precursor can undergo a copper-catalyzed click reaction with a wide range of organic azides. colab.ws The reaction readily provides 3-[2-(1-alkyltriazol-4-yl)-1-tosylethyl]indoles, incorporating a 1,4-disubstituted triazole ring into the indole scaffold. researchgate.netcolab.ws The triazole ring is considered a bioisostere of an amide group, making these products interesting for medicinal chemistry applications. colab.ws

Furthermore, the tosyl group in the resulting click products can be subsequently exploited. As described previously, it can be eliminated under basic conditions, allowing for a further elimination-addition reaction to introduce another point of diversity at the carbon adjacent to the indole ring. researchgate.netcolab.ws This combination of click chemistry followed by elimination-addition highlights a modular approach to synthesizing highly functionalized indole derivatives. colab.ws

Mechanistic Investigations and Theoretical Studies in 1 Tosyl 3 Vinyl 1h Indole Reactivity

Elucidation of Reaction Mechanisms for Pericyclic and Catalytic Transformations

The vinyl group at the C3 position of the indole (B1671886) nucleus in 1-tosyl-3-vinyl-1H-indole makes it an excellent substrate for pericyclic reactions, particularly Diels-Alder reactions. core.ac.uk In these reactions, the vinylindole acts as a diene, reacting with various dienophiles to form complex carbazole (B46965) frameworks. core.ac.uk The N-tosyl group plays a crucial role by influencing the electron density of the indole ring and enhancing its stability and reactivity in these transformations.

Catalytic transformations of this compound and related derivatives have also been extensively studied. Gold-catalyzed reactions, for instance, have proven effective in activating the alkyne functionalities in related systems, leading to cycloisomerization and the formation of diverse heterocyclic structures. nih.govresearchgate.net Palladium catalysis has been employed for aza-alkylation reactions, where an iminium species, generated in situ, reacts with the nucleophilic C3 position of the indole. The mechanism involves the formation of a π-complex between the catalyst and the alkyne, followed by nucleophilic attack and subsequent protonolysis to regenerate the catalyst.

Furthermore, catalyst-controlled regiodivergent rearrangements of indole-based onium ylides have been a key area of investigation. Depending on the catalyst used (e.g., copper or rhodium), the reaction of a diazoester with an indole derivative can be directed towards either a nih.govuchicago.edu- or a uchicago.eduacs.org-rearrangement, yielding different structural isomers with high selectivity. nih.gov

Identification and Characterization of Key Intermediates (e.g., Indolylmethyl Cations, Zwitterions, Onium Ylides)

The diverse reactivity of this compound and its derivatives is often rationalized by the formation of various transient intermediates. In acid-catalyzed or Lewis acid-mediated reactions, the formation of an indolylmethyl cation is a common mechanistic feature. This electrophilic species is highly susceptible to nucleophilic attack, driving reactions such as aza-Friedel-Crafts alkylations. unimi.it

Zwitterionic intermediates are proposed in certain cycloaddition reactions. For instance, in some [3+2] cycloadditions, the reaction proceeds through a zwitterionic species that subsequently cyclizes to form the final product.

Onium ylides are crucial intermediates in reactions involving diazo compounds and metal catalysts. nih.gov For example, the reaction of a diazoester with an indole derivative in the presence of a rhodium or copper catalyst can generate a metal-bound oxonium ylide. nih.gov This ylide can then undergo sigmatropic rearrangements, such as the uchicago.eduacs.org- or nih.govuchicago.edu-rearrangement, to yield the final products. nih.gov The nature of the catalyst plays a pivotal role in determining which rearrangement pathway is favored. nih.gov

Computational Studies (e.g., DFT Calculations for Transition State Structures and Reaction Pathways)

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms involving this compound and related compounds. nih.govmdpi.com These computational studies provide valuable insights into the geometries of transition states, the energies of reaction pathways, and the factors governing selectivity.

For instance, DFT calculations have been employed to understand the catalyst-controlled regiodivergence in the rearrangement of indole-based onium ylides. nih.gov By modeling the structures of the metal-bound oxonium ylides and the transition states for the subsequent rearrangements, researchers can rationalize why different catalysts favor different reaction outcomes. nih.gov These calculations have shown that the formation of a carbon-bound ylide can be exergonic, while an oxygen-bound ylide can be endergonic, influencing the subsequent reaction pathway. nih.gov

DFT calculations are also used to predict the feasibility of pericyclic reactions by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants. semanticscholar.org The energy gap between the HOMO of the diene (the vinylindole) and the LUMO of the dienophile can provide a qualitative measure of the reaction's facility. Furthermore, computational methods can help in understanding the electronic properties and reactivity of the molecules involved. nih.govresearchgate.net

Origins of Regio- and Stereochemical Control in Synthesis

The ability to control the regio- and stereochemistry of reactions involving this compound is paramount for its application in the synthesis of complex molecules. The origins of this control are multifaceted and can be attributed to several factors.

Regiochemical control is often dictated by the inherent electronic properties of the indole nucleus and the nature of the catalyst. In electrophilic substitutions, the C3 position is the most nucleophilic and thus the preferred site of attack. unimi.it In catalyst-controlled rearrangements of onium ylides, the choice of metal catalyst (e.g., copper vs. rhodium) can completely switch the regioselectivity between a nih.govuchicago.edu- and a uchicago.eduacs.org-rearrangement. nih.gov This is attributed to the different coordination modes and electronic properties of the metal catalysts, which influence the stability of the respective transition states.

Stereochemical control is frequently achieved through the use of chiral catalysts or auxiliaries. In asymmetric catalysis, the chiral ligand coordinates to the metal center and creates a chiral environment around the reactive site. This chiral environment favors the formation of one enantiomer or diastereomer over the other by differentiating the energies of the diastereomeric transition states. The high diastereoselectivity observed in the uchicago.eduacs.org-rearrangement of indole-based onium ylides is a testament to the effectiveness of this approach. nih.gov The relative stereochemistry of the products is often confirmed by X-ray crystallography. nih.gov

The substituent pattern on the indole ring and the reacting partners also plays a significant role in directing the stereochemical outcome. nih.gov Electron-donating or withdrawing groups can influence the geometry of the transition state and thus the stereoselectivity of the reaction.

Table of Reaction Parameters and Outcomes

Reaction TypeCatalyst/ConditionsKey IntermediatePrimary Product TypeRegio/Stereo Control
nih.govuchicago.edu-RearrangementCuOTfCopper Carbenoid/Onium Ylide2-Substituted IndoleHigh Regioselectivity
uchicago.eduacs.org-RearrangementRhodium CatalystRhodium Carbenoid/Onium Ylide2,3-Disubstituted Indoline (B122111)High Regio- and Diastereoselectivity
Diels-Alder CycloadditionThermalN/ATetrahydrocarbazoleHigh Diastereoselectivity
Aza-Friedel-CraftsLewis/Brønsted AcidIndolylmethyl Cation3-Aminoalkyl IndoleHigh Regioselectivity

Synthetic Utility of 1 Tosyl 3 Vinyl 1h Indole As a Precursor for Complex Molecular Architectures

Construction of Polycyclic Indole (B1671886) Scaffolds

The ability of 1-tosyl-3-vinyl-1H-indole to function as a 4π-electron component in cycloaddition reactions has been extensively exploited for the assembly of various carbazole (B46965) and other polycyclic indole frameworks. These reactions often proceed with high efficiency and stereocontrol, offering rapid access to molecular architectures of significant biological and material science interest.

Synthesis of Functionalized Carbazoles and Related Pyridazino[3,4-b]indoles

The Diels-Alder reaction of this compound serves as a cornerstone for the synthesis of functionalized carbazoles. By reacting with a range of dienophiles, a tetrahydrocarbazole intermediate is formed, which can subsequently be aromatized to the corresponding carbazole. A particularly effective strategy involves a sequential intermolecular Diels-Alder/intermolecular ene reaction. This approach has been utilized to create unsaturated carbazoles and related pyridazino[3,4-b]indoles. nih.gov

This methodology has also been extended to the synthesis of pyridazino[3,4-b]indoles. These structures are accessible through the cycloaddition of this compound with cyclic azoalkenes, which act as dienophiles. The resulting tetrahydro-1H-pyridazino[3,4-b]indole derivatives can then be further manipulated, for example, through selective oxidation of the indoline (B122111) nucleus to the indole, to generate the final fused indole-pyridazine compounds. acs.org

DieneDienophileProduct TypeKey TransformationRef.
This compoundN-MethylmaleimideUnsaturated CarbazoleSequential Diels-Alder/Ene Reaction nih.gov
This compoundCyclic AzoalkenesPyridazino[3,4-b]indoleDiels-Alder Cycloaddition acs.org
in situ generated 3-VinylindolesChalconesPolyfunctionalized Carbazolesp-TsOH-catalyzed Diels-Alder & DDQ oxidation rsc.org

This table provides a summary of representative synthetic strategies for carbazoles and related heterocycles.

Preparation of Cyclopenta[b]indoles from Indole Derivatives

While direct [4+1] cycloadditions with this compound are less common, derivatives of this compound have been successfully employed in the synthesis of cyclopenta[b]indoles. One notable approach involves the cyclodimerization of dimethyl 2-(1-tosyl-1H-indol-3-yl)cyclopropane-1,1-dicarboxylates, mediated by BF₃·OEt₂, to form polycyclic cyclopenta[b]indoles. ub.edu

Furthermore, the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, presents a powerful method for constructing the cyclopentenone ring fused to the indole core. Although not starting directly from this compound itself, the precursors for these cyclizations are often structurally related 1,4-pentadien-3-ols bearing a 2-tosylamidophenyl group. nih.gov An FeBr₃-catalyzed intramolecular interrupted Nazarov cyclization of these precursors leads to the formation of substituted cyclopenta[b]indoles with high diastereoselectivity. acs.orgnih.gov The reaction proceeds through a sequence of Nazarov cyclization, nucleophilic amination by the tosyl-protected aniline (B41778) nitrogen, and isomerization. nih.gov

More direct routes involve the [3+2] cycloaddition of 3-vinylindoles with various partners. For example, a p-TsOH-catalyzed reaction between 3-vinylindoles and (indol-2-yl)diphenylmethanols furnishes functionalized cyclopenta[b]indoles in good yields and with high diastereoselectivity. researchgate.net

Starting MaterialReagent/CatalystProductReaction TypeRef.
Dimethyl 2-(1-tosyl-1H-indol-3-yl)cyclopropane-1,1-dicarboxylatesBF₃·OEt₂Polycyclic cyclopenta[b]indoleCyclodimerization ub.edu
(E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-olFeBr₃2-Phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indoleInterrupted Nazarov Cyclization nih.gov
3-Vinylindoles(Indol-2-yl)diphenylmethanols / p-TsOHFunctionalized cyclopenta[b]indole[3+2] Cycloaddition researchgate.net

This table illustrates various synthetic pathways toward cyclopenta[b]indoles utilizing indole-based precursors.

Diastereoselective Synthesis of Tetrahydropyrrolo[3,4-a]carbazole Derivatives

A highly effective and diastereoselective route to functionalized tetrahydropyrrolo[3,4-a]carbazole derivatives utilizes this compound as a key starting material. researchgate.netmolaid.com The core of this strategy is an intermolecular Diels-Alder reaction between the N-protected 3-vinyl-1H-indole and a dienophile, such as N-methylmaleimide. This initial cycloaddition proceeds with high endo-selectivity, establishing the stereochemistry of the resulting tetrahydrocarbazole adduct. researchgate.net

The newly formed alkene in the Diels-Alder adduct is highly reactive and serves as a handle for further functionalization to construct the fused pyrrole (B145914) ring. Several pathways have been explored to achieve this transformation: researchgate.netmolaid.com

Intermolecular Ene Reaction: The Diels-Alder cycloadduct can be treated with an enophile in an intermolecular ene reaction to afford the desired tetrahydropyrrolo[3,4-a]carbazoles. researchgate.net

Intramolecular Carbonyl-Ene Reactions: Alternatively, intramolecular carbonyl-ene reactions of appropriately functionalized Diels-Alder adducts provide a pathway to polycyclic tetrahydropyrrolo[3,4-a]carbazoles. nih.govresearchgate.net

Bromination and Nucleophilic Trapping: A third route involves the bromination of the reactive alkene in the cycloadduct, followed by in situ trapping with a nucleophilic amine. This sequence generates amine-functionalized tetrahydropyrrolo[3,4-a]carbazoles. researchgate.net

These synthetic approaches allow for the creation of a diverse library of complex, polycyclic molecules with a high degree of stereocontrol, starting from the readily accessible this compound. researchgate.net

Intermediates for Complex Natural Product Analogues and Alkaloid Synthesis

The reactivity of this compound not only allows for the construction of novel polycyclic systems but also provides access to key intermediates for the synthesis of biologically active compounds, including conformationally restricted tryptamine (B22526) analogues and complex indole alkaloids.

Routes to Conformationally Restricted Homotryptamines

Homotryptamines are analogues of the neurotransmitter serotonin (B10506) and often exhibit significant pharmacological activity. Introducing conformational constraints into their flexible side chain can lead to enhanced potency and selectivity for specific serotonin receptors or transporters. 1-Tosyl-3-vinylindoles are valuable precursors for creating such rigidified homotryptamine analogues.

One successful approach involves the catalytic asymmetric diazoacetate cyclopropanation of 1-tosyl-3-vinylindoles. This reaction introduces a cyclopropane (B1198618) ring, effectively restricting the conformation of the side chain and leading to the formation of indole cyclopropylmethylamines, which have shown promise as selective serotonin reuptake inhibitors. acs.org

Another strategy employs the [3+2] dipolar cycloaddition of substituted 1-tosyl-3-vinylindoles with cyclic nitrones. This reaction proceeds with good yield and high diastereoselectivity, affording isoxazole (B147169) cycloadducts that can be readily converted in a few steps into ring-constrained homotryptamine analogues, such as 3-cis-(3-aminocyclopentyl)indoles. researchgate.netnih.gov These compounds have demonstrated potent inhibitory activity at the human serotonin transporter (hSERT). researchgate.netnih.gov

PrecursorKey ReactionProduct ClassBiological TargetRef.
1-Tosyl-3-vinylindolesCatalytic Asymmetric Diazoacetate CyclopropanationIndole CyclopropylmethylaminesSerotonin Reuptake Inhibitors acs.org
Substituted 1-Tosyl-3-vinylindoles[3+2] Dipolar Cycloaddition with Cyclic Nitrones3-cis-(3-Aminocyclopentyl)indolesHuman Serotonin Transporter (hSERT) researchgate.netnih.gov

This table summarizes methods for synthesizing conformationally restricted homotryptamines from 1-tosyl-3-vinylindole.

Advanced Precursors for Indole Alkaloids (e.g., Sorazolon B, Hamacanthin A, Physostigmine)

The synthetic utility of this compound and its derivatives extends to the total synthesis of complex indole alkaloids.

Hamacanthin A: The asymmetric total synthesis of the marine bis-indole alkaloid Hamacanthin A has been achieved utilizing a derivative of this compound. The synthesis of a key chiral diamine fragment starts from N-tosyl-6-bromo-3-vinylindole. acs.org This vinylindole undergoes an enantioselective Sharpless dihydroxylation to produce a chiral diol. This diol is then converted through a series of steps, including tosylation and azidation, into the crucial (S)-1-(6-bromo-1-tosyl-1H-indol-3-yl)ethane-1,2-diamine intermediate, which is a cornerstone for constructing the Hamacanthin A skeleton. acs.org

Physostigmine (B191203): While direct synthesis from this compound is not prominently reported, structurally related compounds serve as potential precursors for the Calabar alkaloid physostigmine. For example, 5-benzyloxy-3-methyl-1-tosyl-1H-indole has been identified and synthesized as a potential precursor for physostigmine, highlighting the relevance of N-tosyl indoles in this synthetic field. researchgate.net The synthesis of the core hexahydropyrrolo[2,3-b]indole skeleton of physostigmine often relies on complex cyclization strategies where N-protection is critical. acs.orgub.edu

The application of this compound and its derivatives in these syntheses underscores its importance as a versatile platform for accessing the intricate architectures of naturally occurring indole alkaloids.

Generation of Highly Functionalized Indole Derivatives

The strategic placement of a vinyl group at the C3 position of the N-tosylated indole core opens up numerous avenues for molecular elaboration. This vinyl moiety can participate in a range of reactions, including conjugate additions, electrophilic additions, and oxidative transformations, to introduce diverse functional groups.

The vinyl group in this compound can act as a Michael acceptor, analogous to the well-studied reactivity of 3-(2-nitrovinyl)indoles, which readily undergo conjugate addition with various nucleophiles. researchgate.netresearchgate.netnih.gov This reactivity allows for the introduction of nitroalkyl chains and heterocyclic azole moieties at the C3-position, which are valuable pharmacophores.

A plausible synthetic route involves the conjugate addition of nitroalkanes to this compound. In a typical reaction, a nitroalkane, such as nitromethane (B149229) or nitroethane, would be deprotonated with a suitable base to form a nucleophilic nitronate anion. This anion would then attack the β-carbon of the vinyl group, leading to the formation of a C-C bond. Subsequent protonation would yield the corresponding 3-(2-nitroalkyl)-1-tosyl-1H-indole derivative.

Similarly, nitrogen heterocycles like pyrazole (B372694) or imidazole (B134444) can serve as nucleophiles in aza-Michael additions. The reaction, often catalyzed by a base, would involve the attack of the azole's nitrogen atom on the vinyl group of this compound. This process would directly attach the azole moiety to the ethyl side chain at the C3 position of the indole, generating novel indole-azole hybrids. While specific examples starting from this compound are not detailed in the provided literature, the established reactivity of similar systems strongly supports the viability of these transformations. researchgate.netsemanticscholar.org

The electron-rich double bond of the vinyl group is an ideal site for electrophilic addition reactions, providing a direct method for introducing chalcogen atoms (S, Se, Te). The reaction of this compound with electrophilic chalcogen reagents is expected to proceed readily to form a variety of functionalized products.

For the synthesis of 3-selenylindoles, reagents such as phenylselenyl chloride (PhSeCl) or selenium dihalides can be employed. mdpi.com The electrophilic selenium species would add across the vinyl double bond, forming a transient seleniranium ion intermediate. Subsequent attack by a nucleophile (e.g., the halide from the reagent or a solvent molecule) would open the three-membered ring to yield a di-functionalized ethyl side chain, for instance, a 3-(1-halo-2-phenylselenyl-ethyl)-1-tosyl-1H-indole. These intermediates can then be used for further synthetic manipulations.

An analogous approach can be used for sulfenylation and tellurenylation. The reaction with sulfenyl halides, such as phenylsulfenyl chloride (PhSCl), is a standard method for the sulfenylation of alkenes and would lead to the corresponding 3-sulfenylated adducts. sioc-journal.cn Similarly, electrophilic tellurium reagents would provide access to 3-telluriumindoles. These reactions offer a direct and regioselective pathway to introduce heavy chalcogens onto the C3-substituent of the indole core.

N-Tosyl-indole hybrid thiosemicarbazones have been identified as potent tyrosinase inhibitors. nih.gov These compounds are typically synthesized through the condensation of an aldehyde with a thiosemicarbazide (B42300) derivative. nih.govacs.org this compound can serve as a valuable precursor to the required aldehyde intermediate, 1-tosyl-1H-indole-3-carbaldehyde.

The conversion is achieved via oxidative cleavage of the vinyl group, a standard transformation in organic synthesis. A common and efficient method for this is ozonolysis. The reaction involves bubbling ozone (O₃) through a solution of this compound at low temperature, followed by a reductive workup using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust to yield 1-tosyl-1H-indole-3-carbaldehyde.

Once the aldehyde is obtained, the synthesis of the target thiosemicarbazones is straightforward. nih.gov The procedure involves refluxing the 1-tosyl-1H-indole-3-carbaldehyde with various N4-substituted thiosemicarbazide derivatives in ethanol, often with a catalytic amount of acetic acid. nih.gov This condensation reaction proceeds in high yields to furnish the desired N-tosyl-indole hybrid thiosemicarbazones. nih.gov

Table 1: Synthesis of N-Tosyl-Indole Hybrid Thiosemicarbazones from 1-Tosyl-1H-indole-3-carbaldehyde

This table is based on a two-step process where this compound is first converted to 1-Tosyl-1H-indole-3-carbaldehyde.

EntryThiosemicarbazide Substituent (R)ProductYield (%)
1H2-(1-(1-tosyl-1H-indol-3-yl)methylidene)hydrazine-1-carbothioamide70-100
2Phenyl2-(1-(1-tosyl-1H-indol-3-yl)methylidene)-N-phenylhydrazine-1-carbothioamide70-100
34-ChlorophenylN-(4-chlorophenyl)-2-(1-(1-tosyl-1H-indol-3-yl)methylidene)hydrazine-1-carbothioamide70-100
44-FluorophenylN-(4-fluorophenyl)-2-(1-(1-tosyl-1H-indol-3-yl)methylidene)hydrazine-1-carbothioamide70-100
5CyclohexylN-cyclohexyl-2-(1-(1-tosyl-1H-indol-3-yl)methylidene)hydrazine-1-carbothioamide70-100
6MethylN-methyl-2-(1-(1-tosyl-1H-indol-3-yl)methylidene)hydrazine-1-carbothioamide70-100

Data derived from the general synthetic procedure described for the condensation step. nih.gov

Protection Group Chemistry: Specific Considerations for the N Tosyl Group in Indole Synthesis

Stability of the N-Tosyl Protecting Group Under Various Reaction Conditions

The N-tosyl group is known for its considerable stability under a range of reaction conditions, making it a robust choice for multi-step syntheses. lookchem.com This stability, however, is not absolute and understanding its limitations is key to successful synthetic planning.

The N-tosyl group is generally stable to a variety of reagents and reaction conditions commonly used in organic synthesis. For instance, it is compatible with organometallic reagents like Grignard reagents at low temperatures and is often stable under the conditions of palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. rsc.orgnih.govmdpi.com This allows for the functionalization of the indole (B1671886) core at various positions without premature cleavage of the protecting group. nih.govmdpi.com For example, N-tosyl-protected indoles have been shown to be more stable than their N-Boc protected counterparts, showing no dehalogenation upon storage at room temperature. nih.gov

However, the stability of the N-tosyl group can be compromised under strongly basic or acidic conditions, as well as certain reductive environments. handwiki.org While it can withstand mild basic conditions, strong bases like sodium hydroxide (B78521) in alcohol at high temperatures can lead to its removal. researchgate.net Similarly, strong acids such as HBr and H2SO4 can also cleave the N-tosyl group. handwiki.org Reductive cleavage can be achieved using potent reducing agents like sodium in liquid ammonia (B1221849) or sodium naphthalenide. handwiki.orgnih.gov The stability of the N-tosyl group is also dependent on the specific substrate and the other functional groups present in the molecule. For instance, the presence of electron-withdrawing groups on the indole ring can facilitate the nucleophilic attack and subsequent cleavage of the tosyl group. researchgate.net

Table 1: Stability of the N-Tosyl Group in the Presence of Various Reagents

Reagent/Reaction Condition Stability Notes
Grignard Reagents Generally Stable Reaction temperature is a key factor. rsc.org
Suzuki Coupling Stable The tosyl group is robust under these conditions. nih.govmdpi.com
Heck Reaction Stable Compatible with typical Heck reaction conditions. acs.orgcore.ac.uk
Strong Bases (e.g., NaOH, KOH) Labile Cleavage is often promoted by heat. researchgate.net
Strong Acids (e.g., HBr, H2SO4) Labile Can be used for deprotection. handwiki.org
Reductive Conditions (e.g., Na/NH3) Labile Effective for deprotection. handwiki.org
Oxidative Conditions Generally Stable Tolerates many common oxidants.
Friedel-Crafts Acylation Generally Stable The electron-withdrawing nature of the tosyl group can deactivate the indole ring towards electrophilic substitution.

Selective Removal and Deprotection Strategies for the N-Tosyl Group

The removal of the N-tosyl group, or deprotection, is a critical step in the synthesis of the final indole product. A variety of methods have been developed for this purpose, each with its own advantages and limitations. The choice of deprotection strategy often depends on the other functional groups present in the molecule and the desired selectivity.

Common methods for the cleavage of the N-tosyl group include basic hydrolysis, reductive cleavage, and nucleophilic displacement. Basic hydrolysis is often carried out using strong bases like sodium hydroxide or potassium hydroxide in alcoholic solvents, sometimes at elevated temperatures. researchgate.netresearchgate.net For instance, cesium carbonate in a mixture of THF and methanol (B129727) has been reported as a mild and efficient method for the deprotection of a wide range of N-tosylated indoles. researchgate.netresearchgate.net

Reductive cleavage offers an alternative route to deprotection. Reagents such as magnesium in methanol have been shown to efficiently remove the N-tosyl group. nih.govrsc.org In some cases, this method can also lead to the simultaneous reduction of other functional groups. nih.gov Other reductive methods include the use of sodium naphthalenide or samarium(II) iodide. nih.govchim.it

Nucleophilic reagents can also be employed for N-tosyl deprotection. Tetrabutylammonium fluoride (B91410) (TBAF) in refluxing THF has been used, although it can sometimes lead to low yields. researchgate.netthieme-connect.dejst.go.jp Sodium azide (B81097) has been found to be an effective reagent for the selective deprotection of N-tosylindoloquinones under neutral conditions, a method that does not work for regular N-tosylindoles. thieme-connect.de The dilithium (B8592608) salt of thioglycolic acid in DMF is another efficient reagent for removing the N-tosyl group at ambient temperature. researchgate.net

Table 2: Common Reagents for the Deprotection of the N-Tosyl Group

Reagent Conditions Notes
Cesium Carbonate (Cs2CO3) THF/MeOH, 40°C Mild and efficient for a variety of N-tosylindoles. researchgate.net
Magnesium (Mg) Methanol Can sometimes lead to the reduction of other functional groups. nih.govrsc.org
Sodium Hydroxide (NaOH) Alcohol, Heat A common but sometimes harsh method. researchgate.net
Tetrabutylammonium Fluoride (TBAF) THF, Reflux Can be effective but may result in low yields. researchgate.netthieme-connect.dejst.go.jp
Sodium Azide (NaN3) DMF or DMSO Selective for N-tosylindoloquinones. thieme-connect.de
Sodium Naphthalenide DME, -78°C A powerful reductive deprotection method. nih.gov
Thioglycolic Acid/LiOH DMF Effective at room temperature. researchgate.net
Sodium Hydride (NaH) DMA, 60°C A recently reported method with broad substrate scope. lookchem.com
Raney Nickel Used for reductive desulfurization. masterorganicchemistry.comcolab.ws

The N-Tosyl Group as a Directing Metalation Group in Indole Functionalization

The N-tosyl group plays a significant role in directing the regioselectivity of metalation reactions on the indole ring. Due to its strong electron-withdrawing nature, the tosyl group increases the acidity of the proton at the C2 position of the indole nucleus. nih.govnih.gov This facilitates the regioselective deprotonation at C2 by strong bases such as n-butyllithium (BuLi), leading to the formation of a 2-lithio-N-tosylindole intermediate. nih.gov

This C2-lithiated species is a versatile nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents exclusively at the C2 position. nih.gov This strategy has been successfully employed for the C2-sulfenylation of N-tosylindoles, where the 2-lithio-N-tosylindole reacts with sulfenylating agents to afford 2-sulfenylindoles in good yields. nih.gov Similarly, this approach has been utilized for the C2-alkylation of indoles. nih.gov The ability of the N-tosyl group to direct metalation to the C2 position provides a powerful tool for the synthesis of C2-functionalized indoles, which are otherwise challenging to prepare due to the intrinsic preference for electrophilic substitution at the C3 position. nih.gov

Orthogonal Protection Strategies in Multi-Step Indole Syntheses

In the synthesis of complex molecules containing multiple functional groups, the concept of orthogonal protection is of paramount importance. handwiki.org Orthogonal protecting groups are those that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group without affecting the others. handwiki.org The N-tosyl group, with its specific deprotection conditions, can be a valuable component of an orthogonal protection strategy in multi-step indole syntheses.

For example, an N-tosyl group can be used in conjunction with other protecting groups that are labile to different conditions. A common strategy involves using an acid-labile protecting group, such as a tert-butoxycarbonyl (Boc) or a silyl (B83357) ether group, alongside the base- and reductively-labile N-tosyl group. handwiki.orgnih.gov This allows for the selective removal of the acid-labile group in the presence of the N-tosyl group, or vice versa. For instance, a silyl ether protecting an alcohol can be removed with fluoride ions (e.g., TBAF), which may also cleave the N-tosyl group, requiring careful selection of conditions or a different orthogonal partner. jst.go.jporgsyn.org

An example of an orthogonal strategy would be the use of an N-tosyl group on the indole nitrogen and a benzyl (B1604629) ester to protect a carboxylic acid. The benzyl ester can be selectively removed by hydrogenolysis, a condition under which the N-tosyl group is stable. handwiki.org Subsequently, the N-tosyl group can be removed using one of the methods described in section 8.2. This orthogonal approach enables the sequential manipulation of different parts of the molecule, which is essential for the convergent synthesis of complex indole alkaloids and other natural products.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-Tosyl-3-vinyl-1H-indole?

The synthesis typically involves two key steps: tosylation of the indole nitrogen followed by vinyl group introduction .

  • Tosylation : React 1H-indole with tosyl chloride (TsCl) in pyridine at 0°C to room temperature, as demonstrated in the synthesis of analogous tosyl-indole derivatives .
  • Vinylation : Employ palladium-catalyzed cross-coupling (e.g., Heck reaction) or [4+1] annulation strategies using acrylaldehydes or vinyl halides. For example, annulation methods with aminobenzyl phosphonium salts can yield alkenylindoles .
  • Purification : Use flash column chromatography (e.g., PE:EA = 10:1) and confirm purity via HPLC (>98%) .

How should researchers characterize this compound?

A multi-technique approach is critical:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., vinyl proton coupling constants at δ 7.56, J = 15.3 Hz) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially if unexpected products form .
  • Melting Point Analysis : Confirm consistency with literature (e.g., 99.5–101.5°C for analogous compounds) .

What functionalization strategies are viable for modifying the vinyl group?

The vinyl group enables diverse transformations:

  • Cycloadditions : Use Diels-Alder reactions to create polycyclic frameworks.
  • Hydrofunctionalization : Catalytic hydrogenation or hydroboration-oxidation to generate alkyl or alcohol derivatives.
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura or Sonogashira reactions to introduce aryl/alkynyl groups .

Advanced Research Questions

How can contradictions in spectroscopic or crystallographic data be resolved?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Redundant Crystallography : Re-refine data using SHELX or alternate software (e.g., Olex2) to check for model bias .
  • Case Study : In a related compound, unexpected dihydropyridine adducts formed during tosylation were resolved via single-crystal X-ray analysis .

What computational methods aid in predicting reactivity or bioactivity?

  • Docking Studies : Use PubChem’s 3D conformer database (CIDs provided for analogs) to model interactions with biological targets .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in reactions .
  • QSAR Models : Leverage bioactivity data from indole derivatives (e.g., antimicrobial IC50 values) to infer properties .

How can biological activity be systematically evaluated?

  • Enzyme Assays : Test inhibition of cytochrome P450 or kinase enzymes, common targets for indole derivatives .
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative strains .
  • Cytotoxicity Profiling : Employ MTT assays on human cell lines to assess therapeutic windows .

Methodological Best Practices

What safety protocols are essential during synthesis?

  • Tosyl Chloride Handling : Use fume hoods, gloves, and quench excess reagent with ice-cold HCl to prevent exotherms .
  • Vinyl Group Stability : Store products under inert atmosphere (N2/Ar) to avoid polymerization .

How to optimize reaction yields for scale-up?

  • DoE (Design of Experiments) : Vary catalyst loadings (e.g., Pd(PPh3)4 at 2–5 mol%) and solvents (DMF vs. THF) .
  • Microwave Assistance : Reduce reaction times for annulation steps (e.g., 30 min at 120°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.